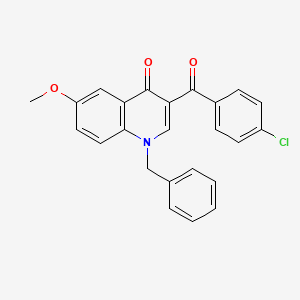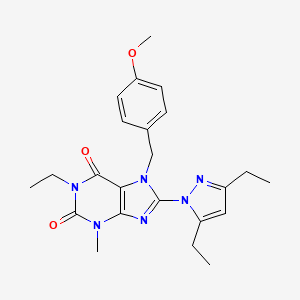
1-benzyl-3-(4-chlorobenzoyl)-6-methoxyquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-3-(4-chlorobenzoyl)-6-methoxyquinolin-4(1H)-one, also known as BCQ, is a chemical compound that belongs to the quinoline family. It has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
1-Benzyl-3-(4-chlorobenzoyl)-6-methoxyquinolin-4(1H)-one and its derivatives have been synthesized through various methods, focusing on their potential cytotoxic activities against cancer cell lines. A study on the synthesis, cytotoxic activity, and fluorescence properties of a set of novel 3-hydroxyquinolin-4(1H)-ones, which are structurally related, highlighted the solid-phase synthesis approach. These compounds were designed based on structure–activity relationship studies and showed varying levels of cytotoxicity in in vitro screenings against different cancer cell lines. Their fluorescence properties were also evaluated, suggesting potential applications in biological imaging and as therapeutic agents (Kadrić et al., 2014).
Fluorescence Derivatization Reagent for Alcohols
In the context of analytical chemistry, derivatives of 6-methoxyquinolin-4(1H)-one, such as 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, have been found to serve as highly sensitive fluorescence derivatization reagents for the detection of primary and secondary alcohols in high-performance liquid chromatography (HPLC). This application demonstrates the compound’s utility in enhancing the sensitivity and specificity of alcohol detection in complex mixtures, making it a valuable tool for analytical studies in both research and industrial settings (Yoshida et al., 1992).
Photochemical and Photophysical Studies
Studies on the photocyclization of aryl-substituted N-acyl-α-dehydroalanine derivatives have revealed insights into the effect of substituents like chloro and methoxy groups on the photocyclization process. These findings have implications for the synthesis of complex quinolinone derivatives and their potential applications in photochemical and photophysical studies, which can be crucial for understanding molecular behaviors under light exposure and for designing molecules with specific light-induced activities (Sakurai et al., 2003).
Crystal Structure Analysis
The crystal structure and X-ray powder diffraction data of similar quinoline derivatives have been investigated to understand the molecular and crystalline organization, which is essential for the development of new materials with specific physical properties. Such studies contribute to the fields of materials science and pharmaceutical development by providing detailed insights into the molecular packing, crystal systems, and potential intermolecular interactions, which can influence the solubility, stability, and bioavailability of drug compounds (Pinilla et al., 2012).
Propiedades
IUPAC Name |
1-benzyl-3-(4-chlorobenzoyl)-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO3/c1-29-19-11-12-22-20(13-19)24(28)21(23(27)17-7-9-18(25)10-8-17)15-26(22)14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAOEOJXJOUQIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(4-chlorobenzoyl)-6-methoxyquinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,2-Trifluoro-N-[(3S,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B2465916.png)
![1-(3,4-dimethylphenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2465919.png)
![Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate](/img/structure/B2465921.png)

![4-Methoxy-3-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzaldehyde](/img/structure/B2465926.png)


![N-(4-bromophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2465930.png)
![2-Chloro-N-[1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethyl]propanamide](/img/structure/B2465933.png)
![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2465934.png)
![N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide](/img/structure/B2465936.png)